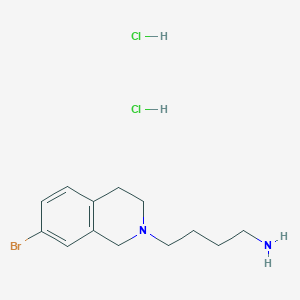
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines
Métodos De Preparación
The synthesis of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the aminobutyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Análisis De Reacciones Químicas
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. The compound exerts its effects by binding to receptors such as NMDA, alpha-2 adrenergic, and serotonin receptors, thereby influencing various signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride include:
N-(4-Aminobutyl)acetamide: This compound shares the aminobutyl group but differs in its core structure.
1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol: Another compound with an aminobutyl group, used in oligonucleotide synthesis.
Agmatine: A biogenic amine with similar biological activities but a different chemical structure
The uniqueness of this compound lies in its specific brominated tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H21BrCl2N2 |
|---|---|
Peso molecular |
356.1 g/mol |
Nombre IUPAC |
4-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-4-3-11-5-8-16(7-2-1-6-15)10-12(11)9-13;;/h3-4,9H,1-2,5-8,10,15H2;2*1H |
Clave InChI |
MESZHPNQGRXQKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2)Br)CCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



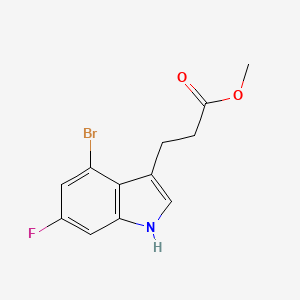
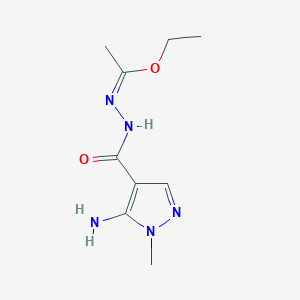
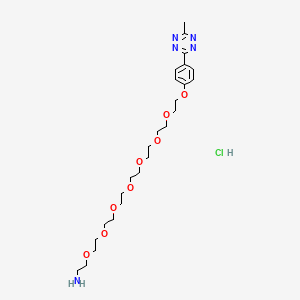
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
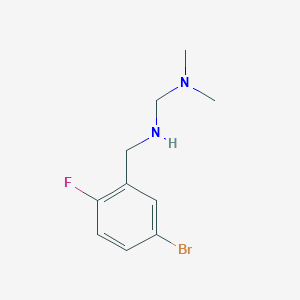

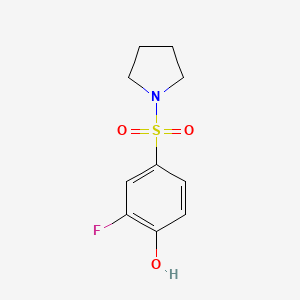
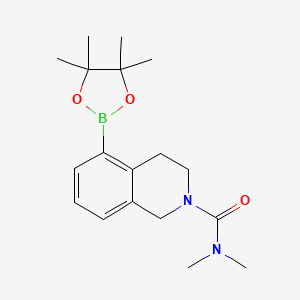
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
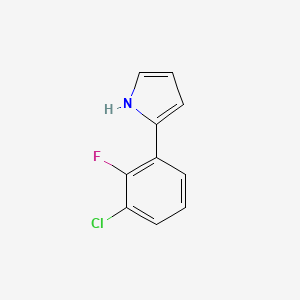

![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
